molecular formula C10H18N2O B13271090 3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol

3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol

Cat. No.: B13271090
M. Wt: 182.26 g/mol
InChI Key: MBRHMUYVZKIRHQ-UHFFFAOYSA-N
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Description

3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol is an organic compound that belongs to the class of alcohols It features a pyrazole ring substituted with an isopropyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-(Propan-2-yl)-1H-pyrazole with butan-2-ol under specific conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The hydroxyl group in the butanol chain can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, such as antifungal or antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.

    3-(piperazin-1-yl)propan-2-ol: Studied for its potential as a bactericide with low toxicity.

    2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: Used in pharmaceutical research.

Uniqueness

3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a pyrazole ring and butanol chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-(2-propan-2-ylpyrazol-3-yl)butan-2-ol

InChI

InChI=1S/C10H18N2O/c1-7(2)12-10(5-6-11-12)8(3)9(4)13/h5-9,13H,1-4H3

InChI Key

MBRHMUYVZKIRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(C)C(C)O

Origin of Product

United States

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